molecular formula C21H17ClN4O2S B2372494 3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1114945-21-9

3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2372494
CAS No.: 1114945-21-9
M. Wt: 424.9
InChI Key: KOQKXHSISJOFGG-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a 3-chlorophenyl substituent at position 3 and a sulfanyl-linked 1,2,4-oxadiazol-5-ylmethyl group at position 4. The oxadiazole ring is further substituted with a 4-ethoxyphenyl moiety. Pyridazine scaffolds are known for their pharmacological relevance, particularly in kinase inhibition and antimicrobial applications . The sulfanyl bridge enhances metabolic stability, while the oxadiazole ring contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

5-[[6-(3-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c1-2-27-17-8-6-14(7-9-17)21-23-19(28-26-21)13-29-20-11-10-18(24-25-20)15-4-3-5-16(22)12-15/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQKXHSISJOFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

Chemical Structure

The compound has a complex structure that includes a pyridazine core substituted with a chlorophenyl group and an oxadiazole moiety. Its molecular formula is C17H13ClN4OSC_{17}H_{13}ClN_{4}OS with a molecular weight of approximately 356.83 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing oxadiazole and thiazole rings have shown significant activity against various pathogens.

CompoundMinimum Inhibitory Concentration (MIC)Pathogen
7b0.22 - 0.25 μg/mLStaphylococcus aureus
100.30 μg/mLEscherichia coli
130.18 μg/mLCandida albicans

These findings suggest that the incorporation of oxadiazole and thiol groups enhances the antimicrobial efficacy of the compounds.

Anticancer Activity

The anticancer properties of this compound have also been explored in various studies. Compounds with similar structures have demonstrated promising results in inhibiting cancer cell proliferation.

  • Cell Line Studies :
    • In vitro studies revealed that certain derivatives exhibited IC50 values below those of standard anticancer drugs like doxorubicin.
    • For example, a related compound showed significant cytotoxicity against HT29 (colon cancer) and Jurkat (T-cell leukemia) cells.
CompoundIC50 (μM)Cell Line
22<10HT29
13<15Jurkat
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis through mitochondrial pathways and inhibition of specific oncogenic pathways.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, compounds in this class have been investigated for their anti-inflammatory effects. Research indicates that they may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of similar compounds:

  • Case Study 1 : A study synthesized a series of pyridazine derivatives and tested their effects on various cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their cytotoxicity.
  • Case Study 2 : Another investigation focused on the antibacterial activity of thiazole-containing compounds, demonstrating that structural variations influenced their efficacy against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:

3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

  • Structural Differences :
    • The phenyl ring at position 3 has a methoxy (-OCH₃) group instead of chloro (-Cl).
    • The oxadiazole ring is substituted with 3-(trifluoromethyl)phenyl rather than 4-ethoxyphenyl.
  • Physicochemical Impact: The trifluoromethyl group increases lipophilicity (logP +0.8 compared to ethoxy) but may reduce solubility .

6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate

  • Structural Differences :
    • A sulfonate ester replaces the sulfanyl-oxadiazole moiety.
    • The core pyridazine is oxidized to a 6-ketone.
  • Functional Impact :
    • Sulfonate groups enhance water solubility but reduce membrane permeability .
    • The ketone group introduces hydrogen-bonding capacity, which may improve target engagement in polar environments.

5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives

  • Structural Differences :
    • A fused pyrrolo-thiazolo-pyrimidine system replaces the pyridazine-oxadiazole framework.
    • Chlorophenyl groups are absent.
  • Biological Relevance :
    • The rigid polycyclic system may improve selectivity for enzymes like topoisomerases but complicates synthetic accessibility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP
3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine C₂₂H₁₇ClN₄O₂S 442.91 3-ClPh, 4-EtOPh-Oxadiazole 3.2
3-(3-Methoxyphenyl)-6-[({3-[3-(CF₃)Ph]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine C₂₁H₁₄F₃N₄O₂S 454.42 3-MeOPh, 3-CF₃Ph-Oxadiazole 4.0
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate C₁₁H₁₁N₃O₅S₂ 329.35 4-SO₂NH₂Ph, CH₃SO₃ 0.5

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely involves a nucleophilic substitution between a pyridazine-thiol precursor and a bromomethyl-oxadiazole intermediate, analogous to methods in .
  • Substituent Effects :
    • Ethoxy groups improve solubility compared to trifluoromethyl but may reduce metabolic stability due to oxidative dealkylation .
    • Chlorophenyl substituents enhance halogen bonding in protein targets, as seen in kinase inhibitors .
  • Biological Potential: While direct activity data for the target compound is unavailable, analogs with oxadiazole-sulfanyl motifs show IC₅₀ values <1 μM against bacterial dihydrofolate reductase .

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